N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-3-methylbenzamide
Description
N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-3-methylbenzamide is a synthetic organic compound with a complex structure It is characterized by the presence of a piperazine ring, a phenyl group, and a benzamide moiety
Properties
Molecular Formula |
C23H29N3O2 |
|---|---|
Molecular Weight |
379.5g/mol |
IUPAC Name |
N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-3-methylbenzamide |
InChI |
InChI=1S/C23H29N3O2/c1-17-6-5-7-18(16-17)21(27)24-19-8-10-20(11-9-19)25-12-14-26(15-13-25)22(28)23(2,3)4/h5-11,16H,12-15H2,1-4H3,(H,24,27) |
InChI Key |
TXWDHWOJFWLMSE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C(C)(C)C |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-3-methylbenzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a halogenated phenyl compound.
Formation of the Benzamide Moiety: The benzamide moiety is formed through an amide coupling reaction, typically using a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.
Chemical Reactions Analysis
Types of Reactions
N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The phenyl and benzamide groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenated reagents and catalysts like palladium on carbon are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-3-methylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}heptanamide
- N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-(3-methylphenoxy)acetamide
Uniqueness
N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-3-methylbenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperazine ring, phenyl group, and benzamide moiety sets it apart from other similar compounds, making it a valuable subject of study in various research fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
